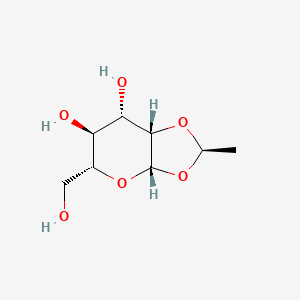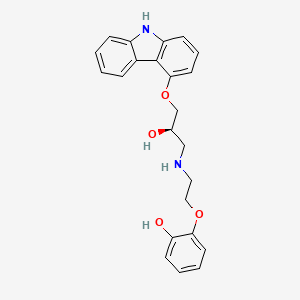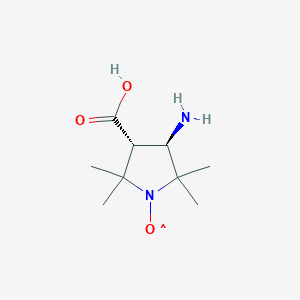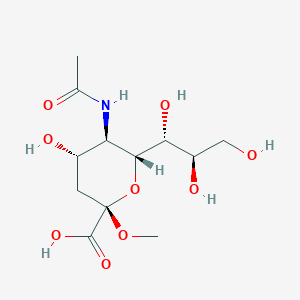
1,2-O-Ethylidene b-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-O-Ethylidene b-D-mannopyranose is a carbohydrate derivative used extensively in glycobiology research. This compound is known for its role in studying the structure, synthesis, biology, and evolution of sugars. It is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Vorbereitungsmethoden
1,2-O-Ethylidene b-D-mannopyranose can be synthesized through a highly regio- and stereoselective method. This involves using 1,2-O-ethylidenated gluco- and mannopyranose as acceptors and simple acetobromosugars as glycosyl donors. The process includes the formation of ortho ester intermediates, which are then rearranged to produce the desired compound
Analyse Chemischer Reaktionen
1,2-O-Ethylidene b-D-mannopyranose primarily undergoes glycosylation reactions. These reactions involve the formation of disaccharides and other complex carbohydrates. The compound acts as an acceptor in these reactions, with acetobromosugars serving as donors. The major products formed include various oligosaccharides, which are crucial in biological processes.
Wissenschaftliche Forschungsanwendungen
1,2-O-Ethylidene b-D-mannopyranose has several applications in scientific research:
Wirkmechanismus
1,2-O-Ethylidene b-D-mannopyranose exerts its effects through its role as a glycosyl acceptor in glycosylation reactions. It interacts with glycosyl donors to form complex carbohydrates, which are essential for various biological processes. The compound’s molecular targets include enzymes involved in glycan formation and degradation, as well as proteins that recognize and bind to glycans .
Vergleich Mit ähnlichen Verbindungen
1,2-O-Ethylidene b-D-mannopyranose is unique due to its specific structure and role in glycosylation reactions. Similar compounds include:
1,2-O-Ethylidene a-D-glucopyranose: Another carbohydrate derivative used in similar glycosylation reactions.
Acetobromosugars: These compounds serve as glycosyl donors in the synthesis of oligosaccharides.
Methyl b-D-arabinopyranoside: A carbohydrate derivative used in the study of carbohydrate chemistry.
This compound stands out due to its high regio- and stereoselectivity in glycosylation reactions, making it a valuable tool in glycobiology research.
Eigenschaften
IUPAC Name |
(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDQLJREOZCHI-ICCZOJKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)


![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)






![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)

